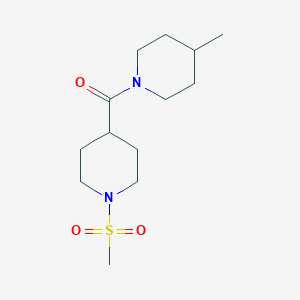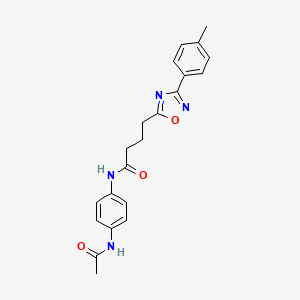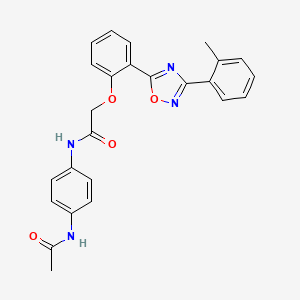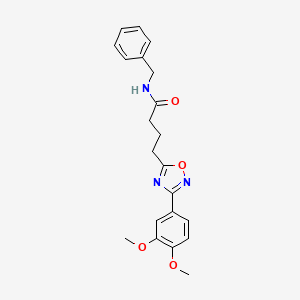
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide, also known as HMB, is a compound that has been widely studied in the field of biochemistry and pharmacology. It is an analog of the amino acid leucine and has been shown to have several potential applications in scientific research.
作用机制
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide is not fully understood, but it is believed to work through several different pathways. It has been shown to activate the mTOR pathway, which plays a key role in protein synthesis and muscle growth. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to increase the activity of enzymes involved in the production of energy in cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, and may also improve endurance and exercise performance. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have antioxidant properties, which may help to protect against oxidative damage caused by free radicals.
实验室实验的优点和局限性
One of the major advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, there are also limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments. For example, its effects may be influenced by factors such as diet and exercise, which can make it difficult to control for these variables in experiments.
未来方向
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide may have applications in the field of sports nutrition, as it has been shown to increase muscle mass and strength. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide and its potential applications in these areas.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbutyramide in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield a pure product.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been studied for its potential applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-12-15(2)10-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYQRDDJHAYEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)




![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)

